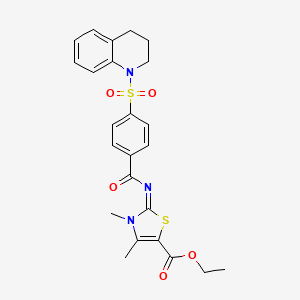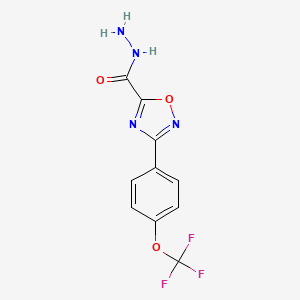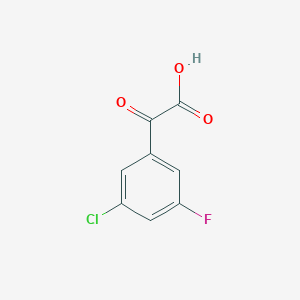
Elacestrant S enantiomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-énantiomère de RAD1901 : , également connu sous le nom de S-énantiomère d'Elacestrant, est un dégradeur sélectif des récepteurs aux œstrogènes. Il s'agit d'un énantiomère de faible activité d'Elacestrant, qui est une petite molécule non stéroïdienne, biodisponible par voie orale. Elacestrant est principalement utilisé dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes .
Méthodes De Préparation
La synthèse du S-énantiomère de RAD1901 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées. Les méthodes de production industrielle du S-énantiomère de RAD1901 sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des techniques avancées telles que la chromatographie pour la purification .
Analyse Des Réactions Chimiques
Le S-énantiomère de RAD1901 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants tels que le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le S-énantiomère de RAD1901 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la dégradation sélective des récepteurs aux œstrogènes.
Biologie : Investigated for its effects on estrogen receptor signaling pathways.
Médecine : Utilisé dans des études précliniques et cliniques pour le traitement du cancer du sein positif aux récepteurs aux œstrogènes.
Industrie : Employé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs aux œstrogènes
Mécanisme d'action
Le S-énantiomère de RAD1901 exerce ses effets en se liant aux récepteurs aux œstrogènes, ce qui conduit à leur dégradation. Ce processus inhibe les voies de signalisation médiées par les récepteurs aux œstrogènes, qui sont cruciales pour la croissance et la prolifération des cellules cancéreuses du sein positives aux récepteurs aux œstrogènes. Les cibles moléculaires comprennent le récepteur aux œstrogènes alpha et le récepteur aux œstrogènes bêta .
Applications De Recherche Scientifique
RAD1901 S enantiomer has several scientific research applications, including:
Chemistry: Used as a model compound for studying selective estrogen receptor degradation.
Biology: Investigated for its effects on estrogen receptor signaling pathways.
Medicine: Used in preclinical and clinical studies for the treatment of estrogen receptor-positive breast cancer.
Industry: Employed in the development of new therapeutic agents targeting estrogen receptors
Mécanisme D'action
RAD1901 S enantiomer exerts its effects by binding to estrogen receptors, leading to their degradation. This process inhibits estrogen receptor-mediated signaling pathways, which are crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells. The molecular targets include estrogen receptor alpha and estrogen receptor beta .
Comparaison Avec Des Composés Similaires
Le S-énantiomère de RAD1901 est unique par rapport aux autres dégradeurs sélectifs des récepteurs aux œstrogènes en raison de son affinité de liaison spécifique et de son efficacité de dégradation. Des composés similaires comprennent :
Fulvestrant : Un autre dégradeur sélectif des récepteurs aux œstrogènes utilisé dans le traitement du cancer du sein.
Tamoxifène : Un modulateur sélectif des récepteurs aux œstrogènes qui agit comme un antagoniste dans les tissus mammaires.
Raloxifène : Un modulateur sélectif des récepteurs aux œstrogènes utilisé pour la prévention de l'ostéoporose et du cancer du sein
Ces composés diffèrent par leurs mécanismes d'action, leurs affinités de liaison et leurs applications cliniques, soulignant le caractère unique du S-énantiomère de RAD1901.
Propriétés
IUPAC Name |
(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNOOUKXBRGGB-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2688691.png)
![N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide](/img/structure/B2688694.png)
![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)


![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2688701.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)

![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)
![5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2688710.png)

![2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2688712.png)
